molecular formula C15H19NO4 B11801945 (S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate

(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate

Cat. No.: B11801945
M. Wt: 277.31 g/mol
InChI Key: MSKDCMXMVRLTBM-NSHDSACASA-N
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Description

(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is a compound that features a benzofuran ring, which is a significant structural motif in medicinal chemistry due to its diverse biological activities. Benzofuran derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydrobenzofuran from reduction, and various substituted benzofuran derivatives from electrophilic substitution .

Scientific Research Applications

(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative used for similar therapeutic purposes.

    Angelicin: Known for its anticancer properties.

Uniqueness

(S)-Tert-butyl (1-(benzofuran-2-YL)-2-hydroxyethyl)carbamate is unique due to its specific structural features, which confer distinct biological activities

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(1-benzofuran-2-yl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11(9-17)13-8-10-6-4-5-7-12(10)19-13/h4-8,11,17H,9H2,1-3H3,(H,16,18)/t11-/m0/s1

InChI Key

MSKDCMXMVRLTBM-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC2=CC=CC=C2O1

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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